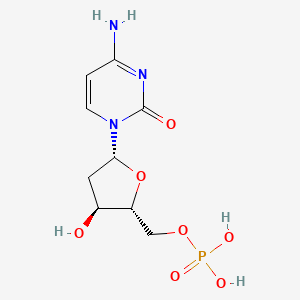

Deoxycytidine 5'-monophosphate

Übersicht

Beschreibung

Deoxycytidine 5’-monophosphate, also known as deoxycytidylic acid, is a deoxynucleotide that plays a crucial role in the structure and function of DNA. It consists of a deoxyribose sugar, a cytosine base, and a phosphate group attached to the 5’ carbon of the sugar. This compound is one of the four monomers that make up DNA, pairing with deoxyguanosine monophosphate in the DNA double helix .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deoxycytidine 5’-monophosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of deoxycytidine kinase and acetate kinase in a one-pot reaction system. The reaction typically uses thymidine as the deoxyribose donor and GTP as the phosphate donor .

Industrial Production Methods: Industrial production of deoxynucleoside-5’-monophosphates, including deoxycytidine 5’-monophosphate, often involves the hydrolysis of DNA extracted from sources like salmon milt. The DNA is hydrolyzed into its constituent nucleotides using phosphodiesterases, followed by separation using anion-exchange resins .

Analyse Chemischer Reaktionen

Types of Reactions: Deoxycytidine 5’-monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis.

Common Reagents and Conditions:

Phosphorylation: This reaction involves the addition of phosphate groups, often using kinases like uridine monophosphate/cytidine monophosphate kinase.

Dephosphorylation: This reaction involves the removal of phosphate groups, typically using phosphatases.

Hydrolysis: This reaction involves the cleavage of the compound into its constituent parts using water.

Major Products:

Phosphorylation: Deoxycytidine diphosphate and deoxycytidine triphosphate.

Dephosphorylation: Deoxycytidine and inorganic phosphate.

Hydrolysis: Cytosine and deoxyribose-5-phosphate.

Wissenschaftliche Forschungsanwendungen

Genetic Research

Deoxycytidine 5'-monophosphate serves as a fundamental building block in the synthesis of DNA. Its role is essential in:

- DNA Synthesis : dCMP is incorporated into DNA strands during replication and repair processes. This incorporation is facilitated by deoxynucleoside kinases, which convert deoxycytidine to dCMP and further phosphorylate it to dCTP, the active form used in DNA synthesis .

- Gene Cloning : In molecular biology, dCMP is utilized in cloning vectors to facilitate the insertion of genetic material into host cells, enabling the study of gene function and expression.

Pharmaceutical Development

This compound plays a critical role in drug formulation, particularly for antiviral and anticancer therapies:

- Antiviral Agents : It is involved in the synthesis of nucleoside analogs that inhibit viral replication. For example, deoxycytidine analogs are used in treating diseases like HIV and hepatitis .

- Chemotherapy : dCMP is a precursor for nucleoside analogs used in cancer treatment. These analogs mimic natural nucleotides and interfere with DNA synthesis in rapidly dividing cancer cells .

Biotechnology

In biotechnology, dCMP is applied in several innovative techniques:

- Gene Therapy : It is utilized in developing gene therapies where modified genes are introduced into patients' cells to treat genetic disorders.

- Recombinant DNA Technology : dCMP is essential for constructing recombinant DNA molecules, which are pivotal for producing proteins in research and therapeutic applications .

Diagnostic Tools

This compound is integral to various diagnostic assays:

- Polymerase Chain Reaction (PCR) : It serves as a substrate for DNA polymerases in PCR, enabling the amplification of specific DNA sequences for diagnostic purposes.

- Nucleotide Metabolism Studies : dCMP is used to investigate nucleotide metabolism and its implications in diseases associated with nucleotide imbalances .

Research on Nucleotides

Research involving this compound contributes significantly to understanding cellular processes:

- Metabolic Pathways : Studies have shown that dCMP participates in metabolic pathways that regulate cellular functions and responses to stressors .

- Enzyme Activity Assays : dCMP is used as a substrate in enzyme assays to study kinases involved in nucleotide metabolism, providing insights into various metabolic disorders .

Data Tables

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Genetic Research | DNA synthesis and gene cloning | Essential for incorporating nucleotides into DNA strands |

| Pharmaceutical Development | Antiviral and anticancer drug formulation | Key precursor for nucleoside analogs |

| Biotechnology | Gene therapy and recombinant DNA technology | Facilitates the introduction of therapeutic genes |

| Diagnostic Tools | PCR and nucleotide metabolism studies | Integral for amplifying DNA sequences |

| Research on Nucleotides | Enzyme activity assays | Important for studying kinase activities |

Case Studies

-

Antiviral Drug Development :

A study demonstrated that deoxycytidine analogs effectively inhibit the replication of HIV by targeting viral polymerases, showcasing the potential of dCMP derivatives in antiviral therapy . -

Cancer Treatment :

Research highlighted the role of this compound in synthesizing cytarabine, an effective chemotherapeutic agent against acute myeloid leukemia (AML), illustrating its importance in cancer pharmacology . -

Gene Therapy Innovations :

A recent project utilized this compound to develop a novel gene delivery system that improved transfection efficiency in target cells, marking a significant advancement in gene therapy applications .

Wirkmechanismus

Deoxycytidine 5’-monophosphate exerts its effects primarily through its role in DNA synthesis and repair. It is phosphorylated to form deoxycytidine triphosphate, which is then incorporated into DNA by DNA polymerases. This incorporation is essential for the elongation of the DNA strand during replication . Additionally, deoxycytidine 5’-monophosphate can be converted to deoxyuridine monophosphate and subsequently to thymidine monophosphate, which is crucial for DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

- Deoxyadenosine 5’-monophosphate

- Deoxyguanosine 5’-monophosphate

- Deoxythymidine 5’-monophosphate

Comparison: Deoxycytidine 5’-monophosphate is unique in its ability to pair with deoxyguanosine monophosphate in the DNA double helix, forming three hydrogen bonds, which provides greater stability compared to the two hydrogen bonds formed between adenine and thymine . Additionally, its role in the synthesis of thymidine monophosphate distinguishes it from other deoxynucleotides .

Biologische Aktivität

Deoxycytidine 5'-monophosphate (dCMP) is a crucial nucleotide involved in various biological processes, particularly in nucleic acid metabolism. This article explores its biological activity, including its enzymatic conversions, interactions with other compounds, and implications in cancer therapy.

Overview of this compound

dCMP is a pyrimidine nucleotide that serves as a building block for DNA synthesis. It can be phosphorylated to deoxycytidine diphosphate (dCDP) and further to deoxycytidine triphosphate (dCTP), the latter being essential for DNA polymerization. dCMP is also involved in metabolic pathways that affect cellular proliferation and response to antimetabolite drugs.

Enzymatic Conversions

dCMP undergoes several enzymatic transformations:

- Phosphorylation : Catalyzed by UMP-CMP kinase, dCMP is converted to dCDP.

- Deamination : dCMP can be deaminated by dCMP deaminase to form deoxyuridine 5'-monophosphate (dUMP). This process is significant in regulating nucleotide pools within cells and can influence the efficacy of certain chemotherapeutic agents .

Biological Activity and Mechanisms

-

Role in Cancer Therapy :

- dCMP and its analogs are utilized in treating malignant diseases. Their metabolism can be significantly affected by enzymes like cytidine deaminase (CDD) and dCMP deaminase, which modulate their pharmacological effects .

- Studies have shown that the activity of dCMP deaminase can influence the therapeutic efficacy of nucleoside analogs, such as gemcitabine, by altering their activation and detoxification pathways .

-

Interaction with Antimetabolites :

- The interaction of dCMP with various antimetabolites has been studied extensively. For instance, 5-aza-2'-deoxycytidine-5'-monophosphate (5-AZA-dCMP) has been shown to affect the activity of dCMP deaminase, indicating a complex regulatory mechanism that could enhance or inhibit drug efficacy depending on the cellular context .

- The kinetic parameters for deamination reactions involving dCMP have been characterized, revealing insights into how modifications at specific positions on the nucleotide can alter its metabolic fate .

-

Metabolic Pathways :

- Recent research has introduced new techniques for analyzing the metabolic pathways of cytidine analogs, emphasizing the role of dCMP in these processes. The findings suggest that both cancer and non-cancer cell lines exhibit differential activities of CDD and dCMP deaminase, which could impact treatment strategies .

Case Study 1: Gemcitabine Metabolism

In a clinical study involving pancreatic cancer patients treated with gemcitabine, it was found that intracellular levels of gemcitabine's active metabolite (dFdCTP) were regulated by dCMP metabolism. The study indicated that high levels of cytidine deaminase could lead to reduced efficacy of gemcitabine due to increased conversion to inactive metabolites .

Case Study 2: Nucleotide Pool Regulation

A study on various cancer cell lines demonstrated that manipulation of dCMP levels could alter cell proliferation rates and sensitivity to chemotherapeutic agents. This highlights the potential for targeting nucleotide metabolism as a therapeutic strategy in oncology .

Data Tables

| Enzyme | Substrate | Product | Significance |

|---|---|---|---|

| UMP-CMP Kinase | dCMP | dCDP | Key step in pyrimidine nucleotide metabolism |

| dCMP Deaminase | dCMP | dUMP | Regulates nucleotide pools; impacts drug efficacy |

| Deoxycytidine Kinase | Deoxycytidine | dCTP | Essential for DNA synthesis |

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMVOABPESMRCP-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25609-92-1 | |

| Record name | Poly dC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20908251 | |

| Record name | 2′-Deoxycytidine-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dCMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1032-65-1, 25609-92-1 | |

| Record name | 2′-Deoxycytidine-5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxycytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001032651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(dC) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025609921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxycytidine-5'-Monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxycytidine-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYCYTIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7A9174XQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dCMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.